Iloperidone Impurity 4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

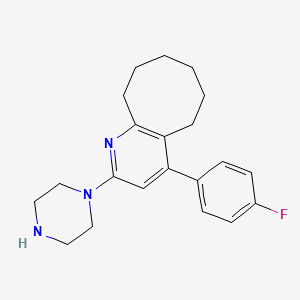

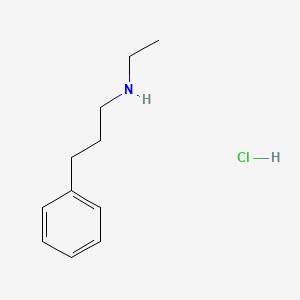

Iloperidone Impurity 4 is a synthetic compound that has been studied in recent years due to its potential as a therapeutic agent. It is an analog of the antipsychotic drug iloperidone and has been found to possess similar properties to iloperidone, including antipsychotic and anxiolytic effects. Iloperidone Impurity 4 has been studied for its ability to modulate the activity of the 5-HT2A receptor, a serotonin receptor that is involved in the regulation of mood, anxiety, and other cognitive functions. In addition, Iloperidone Impurity 4 has been found to possess anticonvulsant and anti-inflammatory properties.

科学的研究の応用

Receptor Interaction and Antipsychotic Activity

Iloperidone, known under various names including Fanapt and Zomaril, is primarily recognized for its role as an antipsychotic, particularly in the treatment of schizophrenia. It operates as an antagonist at several receptor sites including noradrenalin (α2C), dopamine (D2A and D3), and serotonin (5-HT1A and 5-HT6) receptors. This broad spectrum of receptor interaction categorizes it as an 'atypical' antipsychotic due to its serotonin receptor antagonism, a characteristic shared with other drugs in this class (Avendra et al., 2013).

Pharmacogenomic Associations

Genomic studies have linked the efficacy of iloperidone to specific genetic variations. In a genome-wide association study involving patients with schizophrenia, single nucleotide polymorphisms (SNPs) within the neuronal PAS domain protein 3 gene (NPAS3) and five other loci were found to be associated with the response to iloperidone. This finding highlights the potential of personalized medicine approaches in treating schizophrenia, focusing on patients' genetic make-up to predict drug response (Lavedan et al., 2009).

Metabolite Receptor Profile

Iloperidone metabolites, particularly P88-8991 and P95-12113, have been studied for their receptor affinity profiles. These studies are crucial in understanding the overall pharmacological effect of iloperidone, as metabolites can contribute significantly to the drug's therapeutic and side effect profiles. For example, P88-8991 displays comparable receptor binding to iloperidone, indicating its potential contribution to the clinical effects of the drug (Subramanian & Kalkman, 2002).

Extended Receptor Binding Profile

Further studies have elaborated on iloperidone's extended receptor binding profile, revealing its high affinity for a range of neurotransmitter receptors. This includes norepinephrine α1-adrenoceptors, dopamine D3, and serotonin 5-HT2A receptors. Such a broad spectrum suggests its potential efficacy against various symptoms of schizophrenia, including positive, negative, depressive, and cognitive symptoms (Kalkman et al., 2001).

Voltage-Dependent K+ Channels Inhibition

Beyond its central nervous system effects, iloperidone has been found to inhibit voltage-dependent K+ (Kv) channels in rabbit coronary arterial smooth muscle cells. This action is independent of its antagonism of serotonin and dopamine receptors and suggests potential implications for cardiovascular effects (An et al., 2020).

特性

CAS番号 |

133455-04-6 |

|---|---|

製品名 |

Iloperidone Impurity 4 |

分子式 |

C25H29FN2O4 |

分子量 |

440.52 |

外観 |

Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

1-Desacetyl 1-Propionyl Iloperidone; 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-one |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)